molecular formula C10H10O2 B158666 4-Methoxycinnamaldehyde CAS No. 1963-36-6

4-Methoxycinnamaldehyde

Cat. No. B158666
CAS RN: 1963-36-6
M. Wt: 162.18 g/mol
InChI Key: AXCXHFKZHDEKTP-NSCUHMNNSA-N
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Description

4-Methoxycinnamaldehyde is a bioactive isolate of Agastache rugosa . It is an aromatic aldehyde with an α, β-unsaturated carbonyl structure .


Synthesis Analysis

4-Methoxycinnamaldehyde can be synthesized through the cross-hydroxyaldehyde condensation method with benzaldehyde substituted by a benzene ring under the catalysis of an alkaline reagent .


Molecular Structure Analysis

The molecular formula of 4-Methoxycinnamaldehyde is C10H10O2. It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxycinnamaldehyde are not detailed in the search results, it’s worth noting that it is a derivative of cinnamaldehyde .


Physical And Chemical Properties Analysis

4-Methoxycinnamaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 308.7±17.0 °C at 760 mmHg, and a flash point of 146.5±14.5 °C . It also has a molar refractivity of 49.0±0.3 cm3 .

Scientific Research Applications

Antiviral Properties

4-Methoxycinnamaldehyde, derived from Agastache rugosa, exhibits significant antiviral activity against the human respiratory syncytial virus (RSV) in human larynx carcinoma cell lines. This compound inhibits the cytopathic effect of RSV, indicating potential for managing diseases caused by RSV infection (Wang, Chang, Chiang, & Lin, 2009).

Chemical Structure and Biological Activity

The structure and spectroscopic properties of 4-Hydroxy-3-methoxycinnamaldehyde have been analyzed, contributing to understanding its biological activities. Its vibrational, electronic, and NMR spectral analyses provide insights into its potential as a selective inhibitor of JAK2, an important target in designing drug-like molecules for therapeutic applications (Thirunavukkarasu et al., 2018).

Antibiotic Activity

o-Methoxycinnamaldehyde, isolated from cinnamon, has shown effective antibiotic activity against mycotoxin-producing fungi and dermatophytoses species, displaying potent antifungal properties. This compound inhibits the growth and toxin production of various fungi at specific concentrations (Morozumi, 1978).

Chemical Analysis

The determination of o-methoxycinnamaldehyde in cassia oil via infra-red spectrophotometry reflects its significance in quality control and standardization of essential oils derived from Cinnamomum cassia (Chowdhury & Williams, 1964).

Cytotoxicity and Insecticidal Activity

Studies on compounds isolated from Torricellia tiliifolia DC. showed that 4-hydroxy-3-methoxycinnamaldehyde exhibited cytotoxicity and insecticidal activities. This finding highlights its potential use in pest control and as a target for further biochemical research (Zhao, He, Liu, & Huang, 2017).

Safety And Hazards

4-Methoxycinnamaldehyde can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 4-Methoxycinnamaldehyde are not detailed in the search results, it’s worth noting that its antifungal and cytoprotective activities suggest potential applications in medical and health-related fields .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID1044308
Record name (E)-4-Methoxycinnamaldehyde
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Molecular Weight

162.18 g/mol
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Physical Description

Solid, White to yellowish crystals, spicy floral odour
Record name 3-(4-Methoxyphenyl)-2-propenal
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Record name p-Methoxycinnamaldehyde
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Boiling Point

160.00 °C. @ 3.00 mm Hg
Record name 3-(4-Methoxyphenyl)-2-propenal
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Solubility

insoluble in water; soluble in fats, moderately soluble (in ethanol)
Record name p-Methoxycinnamaldehyde
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Product Name

4-Methoxycinnamaldehyde

CAS RN

24680-50-0, 1963-36-6
Record name trans-4-Methoxycinnamaldehyde
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Record name 2-Propenal, 3-(4-methoxyphenyl)-
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Record name 2-Propenal, 3-(4-methoxyphenyl)-
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Record name (E)-4-Methoxycinnamaldehyde
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Record name trans-4-Methoxycinnamaldehyde
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Record name P-METHOXYCINNAMALDEHYDE
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Record name 3-(4-Methoxyphenyl)-2-propenal
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Melting Point

58 - 59 °C
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
617
Citations
KC Wang, J San Chang, LC Chiang, CC Lin - Phytomedicine, 2009 - Elsevier
… In conclusion, 4-methoxycinnamaldehyde might be helpful to … , 4-methoxycinnamaldehyde could prevent viral entrance to inhibit the cytopathic effect of RSV. 4-Methoxycinnamaldehyde …
Number of citations: 51 www.sciencedirect.com
K Srisook, S Mankhong, N Chiranthanut… - Toxicology and Applied …, 2019 - Elsevier
Trans-4-methoxycinnamaldehyde (MCD) was isolated from the rhizomes of Etlingera pavieana (Pierre ex Gagnep.) RMSm. MCD shows anti-inflammatory effects. However, the …
Number of citations: 19 www.sciencedirect.com
K Jaisamak, P Iawsipo… - Proceedings of the 6th …, 2018 - scisoc.or.th
… Recently, the 4-methoxycinnamaldehyde or 4-MCA a bioactive compound isolated from the rhizome of E. pavieana (Zingiberaceae)[13], was shown to have cytotoxic effects on several …
Number of citations: 2 www.scisoc.or.th
E Roh, IY Jeong, H Shin, S Song, ND Kim… - The Journal of …, 2014 - core.ac.uk
The second messenger cAMP upregulates gene expression of microphthalmia-associated transcription factor (MITF) or tyrosinase in skin pigmentation (Busca and Ballotti, 2000). α-…
Number of citations: 16 core.ac.uk
K Srisook, C Malapong, P Sawai… - Journal of Applied …, 2021 - japsonline.com
… Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPSstimulated macrophages mediated through inactivation of NF-κB and JNK/ c-Jun signaling …
Number of citations: 1 japsonline.com
Z Gan, J Huang, J Chen, MF Nisar, W Qi - Journal of Food Quality, 2020 - hindawi.com
… e current study was aimed to develop a new derivative of cinnamaldehyde (4-methoxycinnamaldehyde) through the cross-hydroxyaldehyde condensation method with benzaldehyde …
Number of citations: 14 www.hindawi.com
VN Nesterov, TV Timofeeva, MY Antipin… - … Section C: Crystal …, 2000 - scripts.iucr.org
… In one case, a molecular complex, C 10 H 10 O 2 ·C 6 H 5 N 3 O 4 , of the starting products 4-methoxycinnamaldehyde and 2,4-dinitroaniline was found. X-ray analysis revealed …
Number of citations: 12 scripts.iucr.org
R Olstein, EFM Stephenson - Australian Journal of Chemistry, 1979 - CSIRO Publishing
… Similarly when attempts were made to extend the method to 4-methoxycinnamaldehyde (5) there was evidence that the epoxide (13) had undergone ring cleavage to the hydroxy …
Number of citations: 10 www.publish.csiro.au
T Liptaj, M Remko, J Polčin - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
1 H-NMR spectra of the following lignin model substances have been analyzed: cinnamaldehyde, 2-methoxycinnamaldehyde, 3-methoxycinnamaldehyde, 4-methoxycinnamaldehyde, 3…
Number of citations: 24 cccc.uochb.cas.cz
J Zhang, X Xing, J Zhang, J Chu, Z Li, Q Zhang… - Journal of Nanoparticle …, 2019 - Springer
… were added to 1 mL of methanol at room temperature, then added NaBH4 (1.8 mg, 0.05 mmol); the reaction started rapidly and was completed in 2 min, and 4-methoxycinnamaldehyde …
Number of citations: 2 link.springer.com

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